molecular formula C₂₃H₂₀O₆ B1160933 (R)-Hesperetin Dibenzyl Ether

(R)-Hesperetin Dibenzyl Ether

Cat. No.: B1160933
M. Wt: 392.4
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Flavonoid Classes and Flavanone (B1672756) Scaffold

Flavonoids are a diverse group of natural compounds produced by plants as secondary metabolites. encyclopedia.pub With over 8,000 identified structures, these polyphenolic molecules are built upon a common C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms an oxygen-containing pyran ring (C). nih.govresearchgate.net The structural variations within this framework, such as the oxidation state and saturation level of the C ring, give rise to different flavonoid subclasses. nih.govmdpi.com

The major classes of flavonoids include flavones, flavonols, isoflavones, anthocyanidins, flavanols, and flavanones. nih.govmdpi.com Flavanones are distinguished by specific structural features within their scaffold: a saturated bond between carbons C2 and C3 of the C ring, a ketone group at the C4 position, and the absence of a substituent at the C3 position. encyclopedia.pub This saturation at the C2-C3 bond creates a chiral center at the C2 position, meaning flavanones can exist in different spatial arrangements known as enantiomers. nih.govresearchgate.net In nature, they predominantly occur in the (2S) configuration. nih.gov Flavanones are often found in plants, particularly in the citrus family, as glycosides, where a sugar molecule is attached, most commonly at the C7 position. encyclopedia.pub

Table 1: Key Flavonoid Subclasses and Their Structural Features

Subclass C Ring Feature Key Example
Flavanones Saturated C2-C3 bond Hesperetin (B1673127), Naringenin (B18129)
Flavones Double bond between C2-C3 Apigenin, Luteolin
Flavonols Double bond between C2-C3, Hydroxyl group at C3 Quercetin, Kaempferol
Isoflavones B ring attached to C3 Genistein, Daidzein
Anthocyanidins Flavylium cation in C ring Cyanidin, Delphinidin
Flavanols No carbonyl group at C4 Catechin, Epicatechin

Hesperetin as a Key Bioactive Flavanone

Hesperetin is a prominent flavanone found abundantly in citrus fruits like lemons and oranges. nstchemicals.comwikipedia.org Its biosynthesis in plants begins with the amino acid phenylalanine, following the phenylpropanoid pathway. encyclopedia.pubmdpi.com This pathway starts with the conversion of L-tyrosine to p-coumaric acid. nih.gov The p-coumaric acid is then activated with coenzyme A. A key enzyme, chalcone (B49325) synthase, catalyzes the condensation of three malonyl-CoA molecules with the activated p-coumaric acid to form naringenin chalcone. nih.gov This chalcone is then cyclized by the enzyme chalcone isomerase to produce the flavanone naringenin. mdpi.comnih.gov Naringenin serves as a direct precursor to hesperetin through subsequent enzymatic hydroxylation and methylation steps. acs.org In nature, hesperetin is often found in its glycosidic form, hesperidin (B1673128), where a rutinose sugar molecule is attached to the 7-hydroxyl group. wikipedia.org Upon ingestion, gut microbiota can cleave this sugar, releasing the aglycone hesperetin. wikipedia.orgnih.gov

Hesperetin has garnered significant interest in the scientific community for its wide range of biological activities. researchgate.net Preclinical studies, both in vitro and in vivo, have highlighted its potential as an antioxidant, anti-inflammatory, neuroprotective, and cardioprotective agent. nstchemicals.comresearchgate.netnih.gov Its antioxidant properties are attributed to its ability to scavenge free radicals and augment the body's endogenous antioxidant defense systems. mdpi.commdpi.com Research has explored its effects on various cellular signaling pathways, including those involved in inflammation and metabolism. nstchemicals.commdpi.com For instance, hesperetin has been shown to modulate inflammatory responses and influence glucose and lipid metabolism. nstchemicals.com Furthermore, its potential to protect neuronal cells has made it a subject of investigation in the context of neurodegenerative disorders. mdpi.com Clinical studies have provided some support for its cardioprotective and neuroprotective effects, though more extensive research is needed. nih.gov

Rationale for Chemical Derivatization of Hesperetin

Etherification, the process of converting a hydroxyl group (-OH) into an ether group (-O-R), is a key strategy for modifying the properties of flavonoids like hesperetin. This modification can significantly increase the lipophilicity (the ability to dissolve in fats and lipids) of the parent compound. mdpi.com An increase in lipophilicity can, in turn, enhance the molecule's ability to be absorbed through the gut and penetrate cellular membranes, potentially leading to improved bioavailability and greater interaction with intracellular targets. thieme-connect.comnih.gov

The introduction of specific ether groups, such as the benzyl (B1604629) group in the formation of (R)-Hesperetin Dibenzyl Ether , is a targeted approach to structural modification. Benzyl groups are relatively large and nonpolar, and their addition to the hesperetin scaffold is expected to substantially alter its physicochemical properties. This type of derivatization is explored in medicinal chemistry to create analogues with potentially superior metabolic stability and biological activity compared to the original, naturally occurring flavonoid. nih.gov

Significance and Research Focus on this compound

This compound is a synthetic derivative of the naturally occurring flavanone, (R)-Hesperetin. biomart.cnevitachem.com Unlike many other hesperetin derivatives that are studied for their direct biological effects, the primary significance of this compound lies in its role as a chemical intermediate. biomart.cn In multi-step organic synthesis, it is often necessary to temporarily block reactive functional groups on a molecule to prevent them from interfering with a desired chemical reaction at another site. The benzyl groups in this compound serve as "protecting groups" for the hydroxyl (-OH) functions of hesperetin.

The research focus on this compound is therefore centered on its utility in synthetic chemistry rather than on its intrinsic pharmacological activity. It is a crucial component in synthetic pathways designed to produce other complex hesperetin derivatives or to isolate specific forms of hesperetin. biomart.cn After the desired chemical transformations on other parts of the molecule are complete, the benzyl ether groups can be removed to restore the original hydroxyl groups, yielding the final target compound. This strategic use highlights the importance of such intermediates in the broader field of medicinal chemistry and drug development.

Table 1: Profile of this compound

Property Description Source(s)
Compound Type Synthetic Derivative / Chemical Intermediate biomart.cnevitachem.com
Parent Compound (R)-Hesperetin biomart.cn
Primary Role Intermediate in the synthesis of (R)-Hesperetin and its derivatives. biomart.cn

| Function | The dibenzyl ether groups serve as protecting groups for the hydroxyl functions of the hesperetin molecule during chemical synthesis. | Inferred from its role as a synthetic intermediate. |

To understand the rationale for creating hesperetin derivatives, which necessitates intermediates like this compound, it is useful to compare the properties of the parent compound with its modified forms.

Table 2: Comparative Research Findings on Hesperetin and a Key Derivative

Compound Type Key Research Finding (Property) Result Source(s)
Hesperetin (HT) Aglycone Water Solubility (log P) 2.59 ± 0.04 nih.gov
Hesperidin (HD) Glycoside Water Solubility (log P) 2.13 ± 0.03 nih.gov
Hesperetin (HT) Aglycone Antioxidant Activity (DPPH Assay) High radical scavenging activity. nih.govkoreascience.kr
Hesperidin (HD) Glycoside Antioxidant Activity (DPPH Assay) Lower radical scavenging activity compared to hesperetin. nih.govkoreascience.kr
Hesperetin (HT) Aglycone Bioavailability Considered the bioactive molecule, but absorption is limited by solubility. amegroups.cnijpsr.com

| Hesperidin (HD) | Glycoside | Bioavailability | Must be hydrolyzed by gut microbiota to the aglycone (hesperetin) before it can be absorbed. | semanticscholar.org |

Note: Log P (octanol-water partition coefficient) is a measure of hydrophobicity; a lower value generally indicates higher water solubility.

Properties

Molecular Formula

C₂₃H₂₀O₆

Molecular Weight

392.4

Synonyms

(R)-7-(Benzyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Origin of Product

United States

Ii. Stereoselective Synthesis and Chemical Modifications of R Hesperetin Dibenzyl Ether

Enantioselective Synthetic Routes to (R)-Hesperetin Precursors

The asymmetric synthesis of flavanones, the structural core of hesperetin (B1673127), is crucial for obtaining the desired (R)-enantiomer. While nature predominantly produces (2S)-hesperidin, which can be hydrolyzed to (S)-hesperetin, achieving the (R)-configuration necessitates stereocontrolled synthetic strategies. Various approaches have been developed for the enantioselective synthesis of flavanone (B1672756) skeletons, which serve as the direct precursors to (R)-Hesperetin.

One prominent strategy involves the use of chiral catalysts in key bond-forming reactions. Both organocatalysis and transition-metal catalysis have proven effective in inducing high enantioselectivity. For instance, the intramolecular oxa-Michael addition of a 2'-hydroxychalcone (B22705) precursor can be catalyzed by chiral thioureas, affording flavanones with high enantiomeric excess. Similarly, transition metal complexes, such as those involving palladium with specialized chiral ligands like CarOx-type ligands or rhodium-chiral diene complexes, have been successfully employed in asymmetric conjugate addition reactions to construct the chiral center at the C2 position of the flavanone ring system.

Enzymatic approaches also offer a powerful tool for accessing enantiopure flavanones. Biocatalytic methods can provide high stereoselectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.

While direct asymmetric syntheses of (R)-Hesperetin are not extensively detailed in readily available literature, the established methodologies for related flavanones provide a clear blueprint for its preparation. The general approach involves the synthesis of a suitably substituted 2'-hydroxychalcone followed by a catalyzed, enantioselective cyclization to yield the (R)-flavanone core.

Targeted Dibenzyl Etherification of (R)-Hesperetin

Once the enantiomerically pure (R)-Hesperetin precursor is obtained, the subsequent step involves the targeted introduction of two benzyl (B1604629) ether groups. This requires careful consideration of the reactivity of the different hydroxyl groups present on the hesperetin scaffold and the optimization of reaction conditions to achieve the desired dibenzylation.

Selection of Hydroxyl Positions for Benzylation

Hesperetin possesses three phenolic hydroxyl groups at the C5, C7, and C3' positions. The relative acidity and steric hindrance of these hydroxyl groups influence their reactivity towards electrophiles like benzyl halides. The C7 and C3' hydroxyl groups are generally more nucleophilic and accessible for etherification compared to the C5 hydroxyl group, which is intramolecularly hydrogen-bonded to the C4 carbonyl group, reducing its reactivity. Therefore, it is anticipated that benzylation would preferentially occur at the C7 and C3' positions to form a dibenzyl ether. This selectivity is crucial for the synthesis of a specific, well-defined derivative.

Optimization of Reaction Conditions and Reagents for Dibenzyl Ether Formation

The formation of the dibenzyl ether is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the selected hydroxyl groups with a suitable base to form the corresponding phenoxides, which then act as nucleophiles to displace a halide from a benzyl halide, most commonly benzyl bromide.

Key reaction parameters to be optimized include:

Base: A variety of bases can be employed, ranging from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger hydrides (e.g., NaH). The choice of base can influence the selectivity and reaction rate.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used to dissolve the reactants and facilitate the reaction.

Temperature: The reaction temperature can be varied to control the rate of reaction. Mild heating is often sufficient to drive the reaction to completion.

Stoichiometry of Reagents: The molar ratio of (R)-Hesperetin to the base and benzyl bromide needs to be carefully controlled to favor the formation of the dibenzyl ether over mono-benzylated or other byproducts. Using a slight excess of the base and benzylating agent can help ensure complete reaction.

A typical procedure would involve dissolving (R)-Hesperetin in a suitable solvent, adding the base, followed by the dropwise addition of benzyl bromide. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

Purification and Isolation Methodologies

Following the completion of the reaction, the crude product mixture, containing the desired (R)-Hesperetin Dibenzyl Ether, unreacted starting materials, mono-benzylated intermediates, and other byproducts, requires purification. Standard chromatographic techniques are generally employed for the isolation of flavonoid derivatives.

Common purification methods include:

Column Chromatography: This is the most widely used technique for separating compounds with different polarities. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the components.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be an effective method.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline material.

The purity of the isolated this compound would then be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Characterization of Synthetic Intermediates and Final Product

The structural integrity and purity of the synthetic intermediates and the final this compound must be confirmed through rigorous characterization. Spectroscopic analysis plays a pivotal role in elucidating the molecular structure and confirming the success of the synthetic transformations.

Spectroscopic Analysis (beyond basic identification for structural elucidation related to synthesis)

While basic spectroscopic methods confirm the presence of the compound, more detailed analysis is required for complete structural elucidation, especially to confirm the positions of the benzyl groups and the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides crucial information about the structure. The appearance of new signals in the aromatic region (typically around 7.2-7.5 ppm) corresponding to the protons of the benzyl groups, along with a characteristic singlet for the benzylic methylene (B1212753) protons (CH₂), would confirm the incorporation of the benzyl moieties. The disappearance of the signals for the hydroxyl protons at C7 and C3' would further support the formation of the ether linkages. The coupling patterns and chemical shifts of the protons on the flavanone skeleton would remain largely consistent, confirming the integrity of the core structure.

¹³C NMR: The carbon NMR spectrum would show new signals corresponding to the carbons of the benzyl groups. The signals for the C7 and C3' carbons would experience a downfield shift upon etherification.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the benzylic methylene protons and the C7 and C3' carbons of the hesperetin framework, definitively proving the sites of benzylation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show the disappearance of the broad O-H stretching vibrations of the phenolic hydroxyl groups that were benzylated. The spectrum would be dominated by C-H stretching vibrations (aromatic and aliphatic), C=O stretching of the ketone, and C-O-C stretching of the newly formed ether linkages and the existing methoxy (B1213986) group.

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the synthesized this compound, ensuring its structural identity and purity.

Chiral Purity Determination Methods for this compound

The determination of chiral purity is a critical step in the characterization of any enantiomerically specific compound. For this compound, several analytical techniques could be employed to ascertain its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated effectiveness in resolving the enantiomers of various flavonoids, including hesperetin itself. A similar approach would be the logical starting point for developing a method to separate (R)- and (S)-Hesperetin Dibenzyl Ether.

Another potential method involves Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum. This allows for the quantification of each enantiomer.

Table 1: Potential Chiral Purity Determination Methods for this compound

MethodPrinciplePotential Application to this compound
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase, leading to different retention times.A method could be developed using a polysaccharide-based chiral column to separate the (R) and (S) enantiomers.
Chiral SFCSimilar to HPLC but using a supercritical fluid as the mobile phase, often providing faster and more efficient separations.This could be an alternative to chiral HPLC for rapid analysis.
NMR with Chiral Shift ReagentsFormation of diastereomeric complexes that exhibit distinct NMR spectra, allowing for quantification.Would require screening of various chiral shift reagents to find one that effectively resolves the signals of the enantiomers.
Circular Dichroism (CD) SpectroscopyMeasures the differential absorption of left- and right-circularly polarized light by chiral molecules.The CD spectrum of an enantiomerically pure sample of this compound could be used as a reference to determine the purity of other samples.

Analogues and Further Derivatizations of this compound

Structure-Directed Modifications for Enhanced Selectivity

The dibenzyl ether groups on the hesperetin scaffold serve as protecting groups for the hydroxyl moieties, which can be a starting point for further structural modifications. By selectively deprotecting one or more of these groups, new analogues can be synthesized with potentially enhanced biological selectivity. For instance, selective removal of one benzyl group could allow for the introduction of other functional groups at that specific position, leading to a library of new compounds. The nature and position of these new substituents could be designed to interact with specific biological targets, thereby enhancing the selectivity of the parent molecule.

Prodrug Approaches based on Dibenzyl Ether Framework

The dibenzyl ether framework itself can be considered a prodrug approach. The benzyl groups mask the polar hydroxyl groups of hesperetin, increasing its lipophilicity. This modification can potentially enhance the molecule's ability to cross cell membranes. Once inside the body, enzymatic cleavage of the ether bonds could release the active hesperetin molecule. The rate of this cleavage could theoretically be modulated by introducing substituents on the benzyl rings, thereby controlling the release profile of the active drug. This strategy is a common approach in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.

Iii. Advanced Molecular and Supramolecular Analysis of R Hesperetin Dibenzyl Ether

Crystallographic Studies and Polymorphism of (R)-Hesperetin Dibenzyl Ether

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in publicly available literature. The benzylation of the hydroxyl groups introduces significant conformational flexibility, which can make crystallization challenging. However, insights into its potential solid-state behavior can be gleaned from studies on the parent compound, hesperetin (B1673127), and its various derivatives.

Crystallographic studies on hesperetin and its cocrystals have revealed a propensity for the formation of diverse supramolecular assemblies governed by hydrogen bonding. For instance, hesperetin has been co-crystallized with piperine (B192125), where O–H···O hydrogen bonds are crucial to the crystal packing nih.govresearchgate.net. The polymorphism of hesperetin cocrystals, such as those with 4,4′-bipyridine, has also been documented, demonstrating that different crystalline forms can arise from variations in molecular conformation and packing researchgate.net.

For this compound, the absence of the phenolic hydroxyl groups means that classical hydrogen bonding, which dominates the crystal packing of hesperetin, will be absent. Instead, the crystal structure would likely be governed by weaker interactions such as C-H···O and π-π stacking interactions between the aromatic rings of the hesperetin backbone and the benzyl (B1604629) ether groups. The presence of the bulky and flexible benzyl groups could also lead to the existence of different polymorphs, where the molecules adopt different conformations in the solid state. The study of polymorphism is critical as different crystalline forms can exhibit distinct physicochemical properties, including solubility and bioavailability.

Table 1: Crystallographic Data for Hesperetin and a Hesperetin Cocrystal (Note: Data for this compound is not available)

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
HesperetinOrthorhombicP2₁2₁2₁Hydrogen bonding nih.gov
Hesperetin-Piperine CocrystalMonoclinicP2₁/nO–H···O hydrogen bonds nih.govresearchgate.net

Spectroscopic Signatures and Conformational Analysis

Detailed spectroscopic data for this compound are not extensively reported. However, based on the known spectra of hesperetin and general principles of spectroscopy, the key signatures can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the phenolic protons of hesperetin would be absent. New signals characteristic of the benzyl groups would appear, typically as a singlet for the benzylic methylene (B1212753) protons (O-CH₂-Ph) around 5.0 ppm and multiplets in the aromatic region (7.2-7.5 ppm) for the phenyl protons. The signals of the hesperetin backbone would also experience shifts due to the electronic effects of the ether linkages.

In the ¹³C NMR spectrum, the carbons of the benzyl groups would give rise to new signals. The benzylic carbon would appear around 70 ppm, and the aromatic carbons of the phenyl rings would resonate in the 127-137 ppm range. The carbons of the hesperetin core attached to the ether oxygen would show a downfield shift compared to the parent hesperetin.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of the broad O-H stretching band typically observed for hesperetin in the 3200-3600 cm⁻¹ region. The spectrum would be dominated by C-H stretching vibrations of the aromatic and aliphatic moieties, C=C stretching of the aromatic rings, and the characteristic C-O-C stretching of the ether linkages.

Conformational Analysis: The conformation of the flavanone (B1672756) core is a crucial determinant of its biological activity. In hesperetin, the dihedral angle between the B-ring and the C-ring can vary. The introduction of the two bulky benzyl groups in this compound would likely impose significant steric constraints, influencing the preferred conformation. Molecular modeling and computational studies, while not found in the current literature for this specific compound, would be invaluable in predicting the lowest energy conformers and understanding the spatial arrangement of the benzyl groups relative to the flavanone core. This conformational preference would, in turn, dictate its interaction with biological targets and supramolecular hosts.

Interaction with Supramolecular Systems (e.g., cyclodextrins, nanoparticles)

The enhanced hydrophobicity of this compound makes it an excellent candidate for encapsulation within supramolecular systems to improve its solubility in aqueous media and enhance its delivery.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, like the benzylated hesperetin, to form inclusion complexes. nih.govnih.govresearchgate.netresearchgate.net The interaction is primarily driven by hydrophobic interactions between the nonpolar cavity of the cyclodextrin (B1172386) and the hydrophobic guest molecule.

For this compound, the two benzyl groups and the flavanone core provide a large hydrophobic surface area for interaction with the cyclodextrin cavity. It is plausible that one of the benzyl groups or the B-ring of the hesperetin moiety would be included within the cyclodextrin cavity. The formation of such an inclusion complex would be expected to significantly increase the aqueous solubility of this compound. Spectroscopic techniques such as NMR and UV-Vis spectroscopy can be used to confirm the formation of the inclusion complex and to determine the stoichiometry and binding constant of the interaction. nih.govresearchgate.net

Table 2: Studies on the Interaction of Hesperetin and its Derivatives with Cyclodextrins

Guest MoleculeCyclodextrin TypeMethod of ComplexationKey FindingsReference
Hesperetinβ-CyclodextrinKneading, Co-evaporationImproved solubility and chemical stability nih.gov
HesperetinHydroxypropyl-β-cyclodextrin (HP-β-CD)Co-evaporationFormation of 1:1 inclusion complex, enhanced solubility nih.govresearchgate.net
Hesperetin-7-O-glucosideβ-CyclodextrinEnzymatic hydrolysis in presence of β-CDComplete inclusion of the guest molecule, increased water solubility and thermal stability nih.govresearchgate.net

Nanoparticles: Nanoparticles offer another versatile platform for the delivery of hydrophobic compounds. Various types of nanoparticles, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can be used to encapsulate flavonoids. researchgate.netmdpi.comunpad.ac.idnih.govlabroots.com The encapsulation of hydrophobic drugs like this compound within a nanoparticle matrix can protect it from degradation, control its release, and potentially target it to specific sites in the body.

Given the high hydrophobicity of this compound, its loading into the hydrophobic core of polymeric nanoparticles or the lipid bilayer of liposomes would be highly favorable. The formulation of this compound into nanoparticles would likely result in a stable aqueous dispersion of the compound, overcoming its inherent insolubility. The characteristics of these nanoparticles, such as size, surface charge, and encapsulation efficiency, would need to be thoroughly investigated to optimize their performance as a delivery system.

Lack of Sufficient Research Data on the Biological Activities of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically investigating the biological activities of the chemical compound this compound. One source identifies Hesperetin Dibenzyl Ether as an intermediate in the chemical synthesis of (S)-Hesperetin, a flavanone found in citrus fruits, but does not provide data on its biological effects. labshake.com

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The specific data required to populate the subsections concerning antioxidant, anti-inflammatory, anticancer, neuroprotective, antimicrobial, and other biological activities for this particular compound are not present in the currently available scientific domain.

While direct research on this compound is scarce, some studies have been conducted on related O-benzylated hesperetin derivatives, which may offer some insight, although these findings cannot be directly attributed to the specific subject compound.

Investigations into a Related O-Benzyl Hesperetin Derivative

Research has been published on an "O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L)," which was investigated for its anti-inflammatory properties. nih.govnih.gov A study demonstrated that this derivative exhibits anti-inflammatory and hepato-protective effects. In a mouse model of alcoholic liver injury, this compound was found to improve liver pathology and reduce serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), triglycerides (TG), and total cholesterol (T-CHO). nih.gov Furthermore, the derivative suppressed inflammation by inhibiting the secretion of inflammatory factors. nih.gov The mechanism for this anti-inflammatory effect was linked to the suppression of the NF-κB signaling pathway. nih.gov

It is crucial to note that "O-alkyl and o-benzyl hesperetin derivative-1L" is a specific, synthesized derivative and its biological activities may not be identical to those of this compound.

Due to the absence of specific data for this compound across the other requested areas of biological investigation, the following sections of the proposed article cannot be developed:

Iv. Investigations into the Biological Activities of R Hesperetin Dibenzyl Ether

In Vitro Pharmacological Efficacy Studies

Other Biological Activities (e.g., anti-atherosclerotic, antidiabetic, immunomodulatory)

Without dedicated studies on (R)-Hesperetin Dibenzyl Ether, any attempt to detail these biological activities would be speculative and would not meet the required standards of scientific accuracy. Further research is required to determine the specific pharmacological profile of this compound.

Lack of In Vivo Efficacy Data for this compound

Following a comprehensive review of available scientific literature, no preclinical in vivo efficacy data was found for the chemical compound this compound. Extensive searches for studies conducted in relevant animal models did not yield any specific results for this particular derivative of hesperetin (B1673127).

The current body of research extensively covers the biological activities of hesperetin and its precursor, hesperidin (B1673128), in various in vivo models. nih.govresearchgate.netuees.edu.ecnih.gov Studies have explored the effects of hesperetin in animal models of neurological disorders, kidney injury, and hepatitis, among others. nih.govnih.govmdpi.com Furthermore, comparative studies have been conducted, primarily in vitro, to evaluate the efficacy of hesperetin against other derivatives such as hesperidin glucoside and hesperetin laurate. bohrium.comnih.govresearchgate.netnih.gov

However, there is a notable absence of published research specifically investigating the in vivo efficacy of this compound. Consequently, there are no available data to validate its activities in animal models or to compare its potential efficacy with unmodified hesperetin or other derivatives in a preclinical setting.

Due to this lack of specific data, it is not possible to provide a detailed article on the preclinical in vivo efficacy of this compound as requested. The information required to populate the specified sections on validation in animal models and comparative studies does not appear to be available in the public domain.

V. Mechanistic Elucidation and Molecular Target Identification of R Hesperetin Dibenzyl Ether

Cellular Signaling Pathway Modulations

(R)-Hesperetin Dibenzyl Ether and its parent compound, hesperetin (B1673127), exert significant influence over several critical cellular signaling pathways. These modulations are central to their observed physiological effects.

Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Hesperetin has been shown to influence MAPK signaling, which can contribute to its biological activities. For instance, studies have demonstrated that hesperetin can inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38 in various cell types. nih.gov In the context of cancer, hesperetin has been found to induce apoptosis in human breast carcinoma MCF-7 cells by triggering the accumulation of reactive oxygen species (ROS) and activating the ASK1/JNK pathway. nih.gov This activation of the JNK pathway is a key step in the apoptotic cascade initiated by the compound. nih.gov Conversely, in other contexts, hesperetin has been shown to suppress MAPK/ERK phosphorylation, leading to a reduction in inflammation. nih.gov The specific effect on MAPK pathways can be cell-type and context-dependent.

Transcription factors are pivotal in controlling gene expression and cellular responses to external stimuli. This compound is thought to share hesperetin's ability to modulate key transcription factors like Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

NF-κB is a central mediator of inflammatory responses. Hesperetin has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway. nih.gov This is achieved by blocking the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation and activation of the NF-κB p65 subunit. nih.gov An O-alkyl and o-benzyl hesperetin derivative has been specifically shown to attenuate inflammation by inhibiting the BRD2-NF-κB signaling pathway. nih.gov

Nrf2 is a master regulator of the antioxidant response. Hesperetin activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. researchgate.netnih.gov This activation involves promoting the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE) in the promoter region of target genes. nih.govnih.gov By activating Nrf2, hesperetin enhances the cellular defense against oxidative stress. researchgate.netrsc.org Some studies suggest a synergistic action where hesperetin both inhibits the pro-inflammatory NF-κB pathway and activates the protective Nrf2/HO-1 pathway. nih.gov

Table 1: Modulation of Transcription Factors by Hesperetin

Transcription FactorEffect of HesperetinDownstream Consequences
NF-κB InhibitionDecreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). nih.gov
Nrf2 ActivationIncreased expression of antioxidant and cytoprotective genes (e.g., HO-1, GCLC). researchgate.netnih.gov

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Hesperetin has been shown to induce apoptosis in various cancer cell lines through the modulation of key apoptotic and anti-apoptotic proteins. nih.gov

The mechanism often involves the intrinsic mitochondrial pathway. Hesperetin can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in balance leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, which are the executioners of apoptosis. nih.govnih.gov Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 and -7 (executioner caspases) has been observed. nih.govnih.gov

Furthermore, the tumor suppressor protein p53 appears to play a role in hesperidin-induced apoptosis. Hesperidin (B1673128), the glycoside form of hesperetin, has been shown to stabilize wild-type p53 by disrupting its interaction with MDMX, an inhibitor of p53. nih.gov This leads to the upregulation of p53 target genes, including Bax, which promotes apoptosis. nih.govwho.int Hesperetin has also been shown to induce apoptosis in gastric cancer cells by upregulating Bax and downregulating Bcl-2 expression. nih.gov

Table 2: Hesperetin's Impact on Key Apoptotic Regulators

ProteinRole in ApoptosisEffect of Hesperetin
Bax Pro-apoptoticUpregulation nih.govnih.gov
Bcl-2 Anti-apoptoticDownregulation nih.govnih.gov
Caspase-3 Executioner caspaseActivation nih.gov
Caspase-7 Executioner caspaseActivation nih.gov
Caspase-9 Initiator caspaseActivation nih.gov
p53 Tumor suppressorUpregulation/Stabilization nih.gov

Enzyme Inhibition and Activation Profiling

The therapeutic potential of this compound is also linked to its ability to interact with and modulate the activity of specific enzymes.

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are critical regulators of cellular signaling. Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for the treatment of diabetes and obesity. Studies have investigated the PTP1B inhibitory activity of hesperetin and its derivatives. Hesperetin itself displayed weak PTP1B inhibitory activity. mdpi.com However, certain glycosylated derivatives of hesperetin showed significant inhibitory effects, suggesting that the addition of sugar moieties can influence its interaction with the enzyme. mdpi.com Specifically, hesperetin 5-O-glucoside was identified as a notable inhibitor of PTP1B. mdpi.com Information regarding the direct inhibition of tyrosine kinases like HER2-TK by this compound is not extensively documented in the reviewed literature.

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Hesperetin is recognized as a potent activator of AMPK. semanticscholar.orgnih.gov Studies have shown that hesperetin significantly increases the phosphorylation of AMPK, which is indicative of its activation. nih.govbiorxiv.org This activation of AMPK by hesperetin is implicated in various beneficial metabolic effects. researchgate.net

Liver X Receptor alpha (LXRα) is a nuclear receptor that is crucial for cholesterol homeostasis and lipid metabolism. Research has revealed that hesperetin activates LXRα signaling in an AMPK-dependent manner. nih.gov Hesperetin treatment has been shown to increase the expression of LXRα and its downstream target genes, such as ABCA1 and ABCG1, which are involved in cholesterol efflux. nih.gov The activation of the AMPK-LXRα pathway by hesperetin is proposed as a key mechanism for its ability to inhibit foam cell formation and promote cholesterol removal from macrophages. nih.govbiorxiv.org

Effects on Ion Channels and Receptors (e.g., KV, KATP, VOCC, IP3R, adrenergic receptors)

There are no specific studies detailing the effects of this compound on key ion channels such as voltage-gated potassium channels (KV), ATP-sensitive potassium channels (KATP), voltage-operated calcium channels (VOCC), or inositol (B14025) trisphosphate receptors (IP3R). Similarly, its interaction with adrenergic receptors has not been characterized. Research on the parent flavonoid, hesperetin, has indicated some activity on certain ion channels, but these findings cannot be directly extrapolated to its dibenzyl ether derivative due to significant structural modifications.

Interaction with Cellular Components and Organelles

Effects on Mitochondrial Function and Oxidative Stress Response

Scientific investigation into the direct effects of this compound on mitochondrial bioenergetics, membrane potential, or the generation of reactive oxygen species is currently absent from the literature. While many flavonoids are known to modulate oxidative stress pathways, the specific impact of the dibenzyl ether functionalization on hesperetin's activity in this regard has not been explored. Therefore, no data tables or detailed research findings on its influence on mitochondrial function or the cellular oxidative stress response can be provided.

Modulation of Autophagy Processes

The role of this compound in the regulation of autophagy, a critical cellular process for degrading and recycling cellular components, remains uninvestigated. There are no available studies that have examined its effects on autophagy-related signaling pathways, the formation of autophagosomes, or autophagic flux.

Vi. Structure Activity Relationship Sar Analysis for Dibenzyl Ether Modifications of Hesperetin

Impact of Benzyl (B1604629) Ether Groups on Bioactivity and Selectivity

The introduction of benzyl ether groups to the hesperetin (B1673127) scaffold significantly alters its physicochemical properties, which in turn modulates its biological activity. The replacement of the hydroxyl groups at the 5 and 7 positions of the A-ring with bulky, lipophilic benzyl ethers can lead to several key changes:

Altered Target Binding: The hydroxyl groups on the hesperetin molecule are crucial for hydrogen bonding with biological targets. Masking these groups with benzyl ethers prevents these interactions. However, the benzyl groups themselves can engage in hydrophobic or van der Waals interactions with different regions of a target's binding site. This can lead to a shift in selectivity or the emergence of novel activities. For instance, modifications at the 7-position of hesperetin have been shown to influence anticancer activity. researchgate.net

Enhanced Stability: The hydroxyl groups of flavonoids are often sites of metabolic modification, such as glucuronidation or sulfation, which can lead to rapid excretion. Benzylation can protect these sites from metabolic enzymes, thereby increasing the compound's metabolic stability and prolonging its duration of action.

Research into various hesperetin derivatives has shown that modifications can significantly impact bioactivity. For example, some synthesized hesperetin derivatives have demonstrated potent anti-inflammatory and antitumor activities. researchgate.netnih.gov The specific placement and nature of these modifications are critical in determining the resulting pharmacological profile. researchgate.net

Stereochemical Influence on Pharmacological Profile

Chirality plays a pivotal role in the interaction of drug molecules with biological systems, as enzymes, receptors, and other biological targets are themselves chiral. mdpi.com Hesperetin possesses a chiral center at the C2 position of the C-ring, existing as (R) and (S) enantiomers. The naturally occurring form is (S)-hesperetin, which is derived from hesperidin (B1673128).

The stereochemistry at the C2 position dictates the three-dimensional arrangement of the B-ring relative to the rest of the flavonoid structure. This spatial orientation is critical for how the molecule fits into the binding pocket of a biological target.

Studies on the stereospecific pharmacokinetics of hesperetin in rats have demonstrated significant differences between the enantiomers. In one study, (R)-hesperetin exhibited a 3.3-fold higher area under the serum concentration-time curve (AUC), a 1.9-fold longer half-life, and a 2.3-fold higher cumulative urinary excretion compared to (S)-hesperetin. researchgate.net These findings suggest that the (R)-enantiomer has greater systemic exposure and a different metabolic and excretion profile than its (S)-counterpart. researchgate.net

Comparative SAR with Other Hesperetin Derivatives (e.g., glycosides, esters)

To fully understand the SAR of (R)-Hesperetin Dibenzyl Ether, it is instructive to compare it with other classes of hesperetin derivatives, such as glycosides and esters.

Glycosides: Hesperidin, the naturally occurring glycoside of hesperetin, consists of hesperetin linked to a rutinose sugar moiety. This glycosylation significantly increases water solubility but can limit bioavailability, as the sugar must be cleaved by intestinal microflora before the aglycone (hesperetin) can be absorbed. daneshyari.commdpi.com Generally, the aglycone form, hesperetin, exhibits more potent biological activity in vitro compared to its glycoside form, hesperidin, in assays for antioxidant and anti-inflammatory effects. mdpi.comkoreascience.kr However, modifications to the glycoside, such as creating hesperidin glucoside, can improve solubility and, in some cases, enhance certain biological activities compared to hesperidin. mdpi.comresearchgate.net

Esters: Esterification of hesperetin's hydroxyl groups is another common modification strategy. For example, hesperetin-7-butyrate has been shown to have a significantly lower half-maximal cell growth inhibitory concentration against cancer cells compared to hesperetin itself. nih.gov In another study, hesperetin laurate, a more hydrophobic ester derivative, demonstrated higher antioxidant and anti-inflammatory activities in vitro compared to hesperetin and its glycosides. nih.gov This suggests that increasing lipophilicity through esterification can be a viable strategy for enhancing certain biological effects. nih.gov

The table below provides a comparative overview of the properties and activities of different hesperetin derivatives.

Derivative TypeKey Structural FeatureImpact on SolubilityGeneral Impact on In Vitro Bioactivity
Glycoside (Hesperidin) Rutinose sugar at C7Increased water solubilityOften lower than aglycone
Ester (Hesperetin Laurate) Laurate ester groupDecreased water solubility, increased lipophilicityCan be higher than aglycone
Dibenzyl Ether Benzyl ether groupsSignificantly decreased water solubility, increased lipophilicityExpected to differ based on target; potential for enhanced activity due to increased cellular uptake and metabolic stability.

This table is a generalized comparison based on available literature.

The SAR of dibenzyl ethers differs from glycosides and esters primarily in the nature of the modification. While glycosylation enhances hydrophilicity and esterification can tune lipophilicity, benzylation introduces bulky, rigid aromatic groups. These groups can establish unique hydrophobic and π-stacking interactions with biological targets that are not possible with smaller ester groups or hydrophilic sugar moieties.

Rational Design Principles for Novel Dibenzylated Hesperetin Analogues

Based on the SAR principles discussed, several rational design strategies can be proposed for creating novel dibenzylated hesperetin analogues with improved pharmacological profiles:

Substitution on the Benzyl Rings: The benzyl groups themselves can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) to fine-tune the electronic and steric properties of the molecule. This could lead to enhanced binding affinity and selectivity for specific targets. Molecular docking studies can help predict which substitutions are most likely to be beneficial. researchgate.net

Selective Benzylation: Instead of dibenzylation, selective monobenzylation at different hydroxyl positions (e.g., C7, C5, or on the B-ring) could be explored. This would allow for a systematic investigation of the role of each hydroxyl group in a particular biological activity and could lead to analogues with a more optimized balance of lipophilicity and target interaction.

Varying the Ether Linkage: While benzyl ethers are common, other alkyl or aryl ethers could be introduced. For example, using smaller alkyl ethers could increase lipophilicity to a lesser extent than benzyl groups, while still protecting the hydroxyl group from metabolism.

Hybrid Molecules: The dibenzylated hesperetin scaffold could be combined with other pharmacophores known to be active against a particular target. This hybrid approach could lead to molecules with dual modes of action or synergistic effects. The design of such molecules often relies on connecting two pharmacophores to act on different sites of a target enzyme or receptor. mdpi.com

The overarching principle for the rational design of new analogues is to systematically modify the structure of this compound and evaluate the impact of these changes on a specific biological activity. This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery. researchgate.net

Vii. Advanced Analytical and Bioanalytical Methodologies for R Hesperetin Dibenzyl Ether

Quantitative Determination in Biological Matrices (excluding human samples)

The quantitative determination of (R)-Hesperetin Dibenzyl Ether in biological matrices from preclinical animal studies, such as rat or mouse plasma, serum, and tissue homogenates, is predominantly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples.

A typical LC-MS/MS method for the quantification of a hesperetin (B1673127) derivative in rat plasma involves several key steps. rsc.org Initially, a sample preparation procedure is employed to extract the analyte from the plasma matrix and remove interfering substances. Solid-phase extraction (SPE) is a commonly utilized technique for this purpose, demonstrating high recovery rates. rsc.org

Chromatographic separation is subsequently performed on a reversed-phase column, such as a C18 column. nih.govmdpi.com A gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the analyte from endogenous matrix components. rsc.orgmdpi.com

Detection and quantification are carried out using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the multiple reaction monitoring (MRM) mode. nih.govmdpi.com This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For hesperetin, negative ionization mode is often utilized. rsc.org

The table below summarizes typical parameters for an LC-MS/MS method developed for the quantification of hesperetin in rat plasma, which can be adapted for this compound. rsc.orgnih.gov

ParameterValue
Sample Preparation Solid-Phase Extraction (SPE)
Chromatography
ColumnC18 Reversed-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
ElutionGradient
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
Ionization ModeNegative
Detection ModeMultiple Reaction Monitoring (MRM)
Linearity Range 0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra- and Inter-day Precision (RSD%) < 15%
Accuracy (RE%) -3.3% to 4.8%
Extraction Recovery > 87%
Matrix Effect 94.7% to 113.6%

This interactive table is based on data from studies on hesperetin and serves as a representative example for methods applicable to this compound. rsc.orgnih.gov

Separation and Identification Techniques for Metabolites

The investigation of the metabolic fate of this compound is critical for a comprehensive understanding of its biological activity. The identification of metabolites is typically performed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography. nih.gov

Metabolism studies in preclinical animal models, such as rats, have shown that hesperetin undergoes extensive phase I and phase II metabolism. nih.gov While specific metabolic pathways for the dibenzyl ether derivative would require dedicated investigation, it is anticipated that it would undergo enzymatic modifications. Common metabolic transformations for flavonoids include glucuronidation, sulfation, and hydroxylation. nih.govresearchgate.net

The separation of these metabolites from the parent compound and from each other is achieved using ultra-high-performance liquid chromatography (UHPLC), which offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov The identification of the metabolites is then performed by analyzing their mass spectra and fragmentation patterns obtained from the HRMS instrument. nih.govresearchgate.net By comparing the mass spectra of the metabolites to that of the parent compound, the nature of the metabolic modification can be elucidated.

For instance, a study on hesperetin metabolism in rats identified several glucuronidated and sulfated metabolites in plasma and urine. nih.gov The use of UHPLC coupled to an LTQ-Orbitrap mass spectrometer allowed for the confident identification of these metabolites based on their accurate mass measurements and characteristic fragmentation patterns. nih.gov A similar approach would be invaluable for characterizing the metabolic profile of this compound.

Method Validation for Research Applications

The validation of bioanalytical methods is a crucial step to ensure the reliability and reproducibility of the data generated in research applications. fda.govich.org Method validation is performed according to guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). fda.govich.org The key parameters evaluated during method validation include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. fda.govich.orgnih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is typically assessed by analyzing blank biological matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. rsdjournal.org This is evaluated by analyzing a series of calibration standards over a defined concentration range. rsdjournal.org The correlation coefficient (r²) of the calibration curve should be close to 1. rsc.org

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. nih.gov It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and expressing the results as a percentage of the nominal concentration. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses. rsc.org

Recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. mdpi.com It is determined by comparing the analytical response of extracted samples to that of unextracted standards. mdpi.com

The matrix effect assesses the influence of co-eluting endogenous components of the biological matrix on the ionization of the analyte. mdpi.com It is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that of the analyte in a neat solution. mdpi.com

Stability of the analyte in the biological matrix is evaluated under various storage and handling conditions that may be encountered during the study, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. ich.org

The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for research applications. rsc.orgnih.govnih.gov

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits, ensuring no significant ion suppression or enhancement
Stability Analyte concentration should not deviate by more than ±15% from baseline

This interactive table provides a general overview of acceptance criteria for bioanalytical method validation.

Viii. Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in understanding how a ligand, such as (R)-Hesperetin Dibenzyl Ether, might interact with a biological target, typically a protein. These methods can predict the binding affinity and the stability of the ligand-protein complex.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For hesperetin (B1673127) and its derivatives, docking has been employed to elucidate their binding modes with various protein targets. For instance, studies on hesperetin derivatives have identified key interactions, such as hydrogen bonds and π-π stacking, that contribute to their binding affinity. nih.govnih.gov

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Residues (Example)Description
Hydrogen BondingAsp, Glu, Ser, ThrThe remaining hydroxyl and carbonyl groups on the flavanone (B1672756) core can form hydrogen bonds with polar amino acid residues.
Hydrophobic InteractionsLeu, Val, Ile, PheThe benzyl (B1604629) groups and the flavanone scaffold can interact with nonpolar residues in the binding pocket.
π-π StackingPhe, Tyr, Trp, HisThe aromatic rings of the benzyl groups and the flavanone core can engage in π-π stacking with aromatic amino acid residues.

This table is illustrative and based on general principles of molecular docking. Actual interactions would depend on the specific protein target.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govtandfonline.com These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. tandfonline.commdpi.com For flavonoids, MD simulations have been used to analyze the stability of their complexes with target proteins, often by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. proquest.com These methods are used to predict a wide range of molecular attributes, from the geometry and electronic structure to spectroscopic properties. rsdjournal.org

DFT calculations can be used to determine the distribution of electron density in this compound, identifying regions that are electron-rich or electron-poor. This information is critical for predicting the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key descriptors of chemical reactivity and kinetic stability. proquest.com For flavonoids, DFT has been used to correlate these electronic parameters with antioxidant activity. researchgate.netmdpi.comnih.gov

By calculating these properties for this compound, researchers could predict its susceptibility to nucleophilic or electrophilic attack and its potential as an antioxidant, although the replacement of hydroxyl groups with ether linkages would likely reduce its radical scavenging ability.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

These values are hypothetical and would need to be calculated using quantum chemistry software.

Quantum chemical calculations can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). proquest.com These simulations can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. For flavonoids, DFT has been used to predict their vibrational frequencies and electronic transitions. proquest.comresearchgate.net

A theoretical calculation of the IR spectrum of this compound would show characteristic peaks for the C-O-C stretching of the ether groups, the C=O stretching of the flavanone core, and the aromatic C-H and C=C vibrations. Similarly, a simulated UV-Vis spectrum would predict the wavelengths of maximum absorption, providing insights into the electronic transitions within the molecule.

Predictive Modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of Derivatives (excluding specific dosage/toxicity data)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govresearchgate.netnih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for derivatives of a lead compound. researchgate.net

For derivatives of this compound, ADMET prediction models could be used to assess how modifications to the chemical structure would affect properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. For example, adding polar groups might increase water solubility but decrease cell permeability, while adding nonpolar groups could have the opposite effect. These predictive models help in prioritizing which derivatives to synthesize and test in the laboratory. nih.govnih.govjapsonline.com

Table 3: Predicted ADMET Properties for a Hypothetical Derivative of this compound

ADMET PropertyPredicted OutcomeImplication
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects.
CYP450 InhibitionInhibitor of CYP2D6Potential for drug-drug interactions.
Ames MutagenicityNon-mutagenicLow likelihood of being carcinogenic.

This table presents hypothetical data from in silico ADMET prediction tools.

Ix. Future Research Directions and Potential Applications in Preclinical Development

Exploration of Novel Therapeutic Indications for (R)-Hesperetin Dibenzyl Ether

Preclinical studies have highlighted the therapeutic promise of hesperetin (B1673127) in a variety of disease models, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govresearchgate.net These findings provide a strong foundation for exploring the therapeutic indications of this compound. The structural modification in this derivative could lead to enhanced activity or a novel pharmacological profile.

Future research could investigate its potential as an antineoplastic agent, building on studies where hesperetin derivatives have shown antitumor activity against human cancer cell lines such as breast (MCF-7), liver (HepG2), and cervical (Hela) cancers. researchgate.net Similarly, the cardioprotective and neuroprotective effects observed in preclinical trials with hesperetin suggest that this compound could be a candidate for cardiovascular and neurological conditions. researchgate.netuees.edu.ec The increased lipophilicity conferred by the benzyl (B1604629) groups might enhance its ability to cross the blood-brain barrier, making it a particularly interesting subject for neuropharmacological studies.

Table 1: Potential Therapeutic Indications for this compound Based on Preclinical Evidence from Hesperetin

Therapeutic AreaPreclinical Findings for HesperetinRationale for Investigating this compound
Oncology Exhibits cytotoxic activity and induces apoptosis in various cancer cell lines. researchgate.netEnhanced cellular uptake and potential for altered target interaction due to increased lipophilicity.
Cardiovascular Disease Shows promise as a cardioprotective agent in preclinical models. nih.govresearchgate.netImproved bioavailability could lead to more potent effects on cardiovascular targets.
Neuroprotection Demonstrates neuroprotective effects in preclinical studies. nih.govresearchgate.netIncreased potential to cross the blood-brain barrier, allowing for direct action on central nervous system targets.
Antioxidant Acts as a potent antioxidant, mitigating oxidative stress. researchgate.netacs.orgThe dibenzyl ether modification may influence the molecule's antioxidant capacity and cellular distribution.

Development of Advanced Drug Delivery Systems for Optimized Preclinical Efficacy

A significant challenge limiting the therapeutic application of hesperetin is its poor water solubility and low bioavailability. lodz.placs.orgmdpi.com It is plausible that this compound may face similar challenges. Therefore, the development of advanced drug delivery systems is a critical area of future research to optimize its preclinical efficacy.

Researchers have explored various strategies to enhance the delivery of hesperetin, including nanoparticle-based systems, phospholipid complexes, and amorphous dispersions. nih.govnih.govresearchgate.net Nanoparticle formulations, for instance, have been shown to enable higher bioavailability and sustainable dispersion with potentially reduced toxicity. nih.gov An aerosol delivery system using hesperetin-loaded nanoparticles has proven effective in a murine lung cancer model. nih.gov Amorphous systems of hesperetin co-formulated with piperine (B192125) have demonstrated dramatically increased apparent solubility and permeability. mdpi.comresearchgate.net These technologies could be adapted for this compound to overcome solubility and permeability issues, thereby enhancing its therapeutic potential in preclinical models.

Table 2: Advanced Drug Delivery Systems for Potential Application to this compound

Delivery SystemDescriptionPotential Benefit for this compound
Nanoparticles Encapsulation of the compound within nano-sized carriers. nih.govImproves solubility, enables targeted delivery, and may offer sustained release.
Phospholipid Complexes Formation of a complex with phospholipids (B1166683) to enhance lipid solubility. nih.govIncreases oral bioavailability and prolongs plasma concentration. nih.gov
Amorphous Dispersions Co-milling with polymers or other agents to create a non-crystalline, higher-energy state. researchgate.netSignificantly enhances apparent solubility and dissolution rate. mdpi.comresearchgate.net
Aerosol Delivery Formulation for inhalation, allowing direct delivery to the lungs. nih.govBypasses first-pass metabolism for respiratory indications and may reduce systemic exposure. nih.gov

Synergistic Combinations with Existing Preclinical Agents

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced toxicity. Future preclinical studies should explore the potential of this compound in synergistic combinations with other therapeutic agents. Based on research into its parent compounds, hesperetin and hesperidin (B1673128), promising combinations can be proposed.

For instance, hesperidin has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in metastatic breast cancer cells. semanticscholar.org This suggests that this compound could be investigated as a chemosensitizer in combination with conventional anticancer drugs. Furthermore, combining it with bioavailability enhancers like piperine, which has been shown to improve the permeability of hesperetin, could be a viable strategy. researchgate.net Another study investigated the combination of hesperetin and emodin (B1671224) for pancreatic cancer, suggesting that while not strictly synergistic, such combinations could improve therapeutic efficacy. researcher.life

Table 3: Potential Synergistic Combinations for Preclinical Investigation

Combination AgentTherapeutic ClassRationale for Combination
Doxorubicin Chemotherapy AgentPotential to enhance cytotoxicity in cancer cells and overcome drug resistance. semanticscholar.org
Piperine Bioavailability EnhancerCan improve absorption and permeability, increasing the effective concentration of the compound. mdpi.comresearchgate.net
Emodin PhytochemicalPotential for additive or synergistic effects against specific cancer types like pancreatic cancer. researcher.life
Anti-CD40 Antibody Immunotherapy AgentCombination with immunotherapy has shown efficacy in preclinical cancer models with hesperetin nanoparticles. nih.gov

Opportunities for Structure-Guided Drug Discovery Programs

The chemical scaffold of this compound presents a valuable starting point for structure-guided drug discovery programs. By systematically modifying its structure, new derivatives with improved potency, selectivity, and pharmacokinetic properties can be designed. The synthesis of novel hesperetin derivatives has already yielded compounds with enhanced antioxidant and antitumor activities. researchgate.net

Computational modeling, including molecular docking and dynamics simulations, can be employed to predict how the dibenzyl ether modification and other potential alterations affect the binding of the compound to specific biological targets, such as protein kinases or nuclear receptors. This in-silico approach can prioritize the synthesis of the most promising candidates, accelerating the discovery process. The existing structure-activity relationship (SAR) data for hesperetin and other flavonoids can provide a framework for these targeted modifications, aiming to optimize interactions with key residues in the target's binding site.

Q & A

Q. What are the key structural features of (R)-Hesperetin Dibenzyl Ether, and how do they influence its reactivity in organic synthesis?

this compound is characterized by a flavanone core with hydroxyl groups modified into dibenzyl ether moieties. The stereochemistry at the R-configuration and the ether linkages enhance lipophilicity, affecting solubility and interaction with biological targets. Structural analysis typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and substitution patterns .

Q. What synthetic strategies are employed to introduce dibenzyl ether groups into hesperetin derivatives?

Dibenzyl ether formation often involves Williamson ether synthesis or nucleophilic substitution under alkaline conditions. For example, benzyl bromide and hesperetin’s hydroxyl groups react in the presence of a base like K₂CO₃, followed by purification via column chromatography. Protecting group strategies (e.g., selective deprotection) are critical to avoid over-alkylation .

Q. How is the enantiomeric purity of this compound validated experimentally?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) are standard methods. Circular dichroism (CD) spectroscopy and optical rotation measurements provide additional confirmation of stereochemical integrity .

Advanced Research Questions

Q. How does the dibenzyl ether modification alter the pharmacokinetic properties of hesperetin in preclinical models?

Compared to unmodified hesperetin, the dibenzyl ether groups reduce polarity, enhancing blood-brain barrier permeability. In vitro assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies in rodents are used to quantify bioavailability and tissue distribution. LC-MS/MS is employed to monitor metabolite formation, particularly demethylation or de-etherification .

Q. What mechanistic insights explain the role of dibenzyl ether intermediates in catalytic N-alkylation reactions?

Dibenzyl ether can act as a transient intermediate in titanium hydroxide-catalyzed N-alkylation. Kinetic studies (e.g., time-course HPLC analysis) reveal its formation during alcohol dehydration, followed by ammonolysis to secondary amines. Isotopic labeling (e.g., D₂O or ¹⁸O₂) and in situ FTIR help track C-O bond cleavage and acid-site dependency .

Q. How do conflicting reports on the antioxidant activity of this compound arise, and how can they be resolved experimentally?

Discrepancies may stem from assay conditions (e.g., DPPH vs. ORAC) or solvent polarity affecting radical scavenging efficiency. Controlled studies using standardized protocols (e.g., fixed pH, temperature) and comparative ROS inhibition assays in cellular models (e.g., H₂O₂-stressed HepG2 cells) are recommended to reconcile data .

Q. What computational methods are used to predict the binding affinity of this compound to neurodegenerative disease targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions with Aβ fibrils or tau proteins. Density functional theory (DFT) calculates electronic properties influencing hydrogen bonding and π-π stacking. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. How does dibenzyl ether’s stability under supercritical CO₂ conditions impact its use in nanoparticle synthesis?

In sol-gel synthesis of SnO₂ nanoparticles, dibenzyl ether’s aromatic rings induce steric hindrance, limiting particle growth. Thermogravimetric analysis (TGA) and in situ XRD track decomposition kinetics, while TEM and BET surface area measurements correlate solvent choice with crystallite size (e.g., 5–10 nm vs. 20–30 nm in other ethers) .

Methodological Guidance

Q. What analytical techniques are optimal for distinguishing this compound from its diastereomers or degradation products?

  • Chromatography : UPLC-PDA with a C18 column (3 µm, 150 mm) at 254 nm, using acetonitrile/0.1% formic acid gradients.
  • Spectroscopy : 2D-NMR (HSQC, HMBC) to resolve overlapping signals; IR for ether C-O-C stretches (~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS/MS with collision-induced dissociation (CID) to identify fragment ions (e.g., m/z 285 [M-BnOH]⁺) .

Q. How should researchers design dose-response studies to evaluate the pro-apoptotic effects of this compound in cancer cell lines?

  • Cell Models : Use adherent lines (e.g., MCF-7, A549) with optimized media (10% FBS, 37°C, 5% CO₂).
  • Dosing : 0.1–100 µM range, 24–72 h exposure. Include vehicle controls (e.g., DMSO ≤0.1%).
  • Endpoints : Annexin V/PI flow cytometry for apoptosis; caspase-3/7 activity assays; mitochondrial membrane potential (JC-1 dye) .

Data Interpretation and Conflict Resolution

Q. Why do catalytic hydrogenation protocols for debenzylation yield variable byproducts, and how can selectivity be improved?

Side products (e.g., benzyl alcohol, toluene) arise from incomplete hydrogenolysis or over-reduction. Optimize catalyst loading (e.g., 10% Pd/C vs. Pearlman’s catalyst), H₂ pressure (1–3 atm), and reaction time (2–6 h). Monitoring via TLC or GC-MS ensures reaction termination at the ether cleavage stage .

Q. How can researchers address inconsistencies in reported cytotoxicity IC₅₀ values across different laboratories?

Standardize protocols:

  • Cell Viability Assays : Use identical methods (MTT vs. resazurin).
  • Batch Consistency : Source compounds from validated suppliers; confirm purity via HPLC (>98%).
  • Data Normalization : Include reference compounds (e.g., doxorubicin) and inter-lab calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.